molecular formula C10H8ClN3O2 B15059061 5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B15059061
M. Wt: 237.64 g/mol
InChI Key: LPHMAIDOHPPADD-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a chlorophenyl group attached to the triazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction where a suitable chlorophenyl precursor reacts with the triazole ring.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide (CO2) under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to form reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products Formed

    Oxidation: Formation of oxidized triazole derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group.

    5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.

Uniqueness

5-(2-Chlorophenyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the methyl group and the carboxylic acid functionality, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H8ClN3O2

Molecular Weight

237.64 g/mol

IUPAC Name

5-(2-chlorophenyl)-1-methyltriazole-4-carboxylic acid

InChI

InChI=1S/C10H8ClN3O2/c1-14-9(8(10(15)16)12-13-14)6-4-2-3-5-7(6)11/h2-5H,1H3,(H,15,16)

InChI Key

LPHMAIDOHPPADD-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)C(=O)O)C2=CC=CC=C2Cl

Origin of Product

United States

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